N,N-diéthyl-2-hydroxy-5-nitrobenzène-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

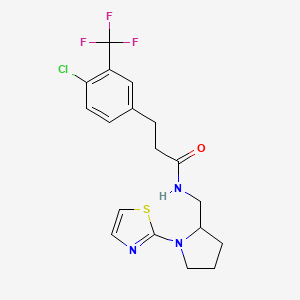

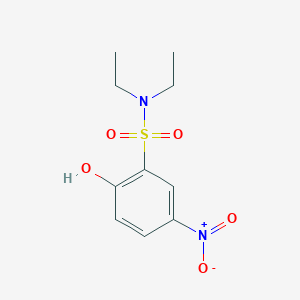

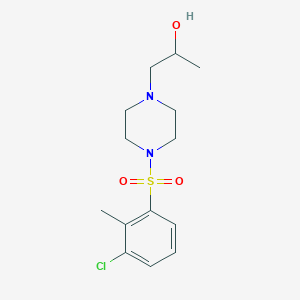

“N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” is a biochemical used for proteomics research . It has a molecular formula of C10H14N2O5S and a molecular weight of 274.29 .

Molecular Structure Analysis

The molecular structure of “N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” is defined by its molecular formula, C10H14N2O5S . The exact structure would require more detailed spectroscopic data.Physical And Chemical Properties Analysis

“N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” has a molecular weight of 274.29 . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the literature I found.Mécanisme D'action

The mechanism of action of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cell signaling pathways. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide has been shown to modulate the activity of a variety of signaling proteins, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).

Biochemical and Physiological Effects

The biochemical and physiological effects of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide are not fully understood, but it has been shown to inhibit the activity of several enzymes involved in cell signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1), which are involved in the production of prostaglandins and other bioactive lipids. Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide has been shown to modulate the activity of a variety of signaling proteins, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).

Avantages Et Limitations Des Expériences En Laboratoire

The use of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in laboratory experiments has a number of advantages. First, it is relatively easy to synthesize and is relatively stable, making it ideal for use in laboratory experiments. Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is soluble in a variety of solvents, making it easy to work with. Finally, the use of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in laboratory experiments has been shown to yield consistent results, making it a reliable tool for researchers.

However, there are some limitations to the use of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in laboratory experiments. First, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is a relatively small molecule, making it difficult to study its biochemical and physiological effects. Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is not very selective, meaning that it can affect a variety of enzymes and signaling proteins. Finally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide has a relatively low solubility in certain solvents, making it difficult to work with in certain experiments.

Orientations Futures

The potential future directions for research on N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide include further exploration of its biochemical and physiological effects, as well as its potential uses in drug delivery. Additionally, further research could be conducted to explore the potential uses of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in the study of enzyme inhibition and cell signaling pathways. Finally, further research could be conducted to explore the potential of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide as a tool for the study of drug metabolism and drug-drug interactions.

Méthodes De Synthèse

N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is synthesized through a process known as condensation reaction which involves the reaction of an amine with an acid chloride. The reaction of diethyl-5-nitrobenzene-1-sulfonyl chloride with 2-hydroxyethylamine in the presence of a base such as potassium carbonate yields N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0-5°C.

Applications De Recherche Scientifique

- Importance: Les agents anti-arythmiques sont essentiels pour gérer les rythmes cardiaques irréguliers, ce qui rend ce composé précieux dans la recherche cardiovasculaire .

- Exemple: Les dérivés de colorants azoïques contenant des parties similaires ont montré une bonne activité contre les cellules cancéreuses du côlon humain .

- Application: Détermination du palladium dans les échantillons de sol à l'aide de l'EPS dispersif-magnétique .

Propriétés anti-arythmiques

Recherche sur le cancer

Extraction en phase solide (EPS)

Synthèse pharmaceutique

Safety and Hazards

Propriétés

IUPAC Name |

N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-3-11(4-2)18(16,17)10-7-8(12(14)15)5-6-9(10)13/h5-7,13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYITYPXZLVFUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2420228.png)

![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2420231.png)

![10-(4-Ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2420237.png)

![2-Methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propan-1-amine](/img/structure/B2420238.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2420242.png)